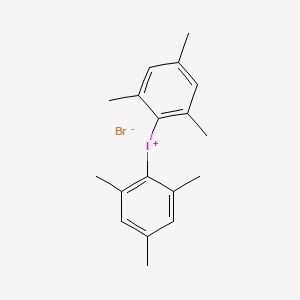
Bis(2,4,6-trimethylphenyl)iodanium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(2,4,6-trimethylphenyl)iodanium bromide is an organoiodine compound that features an iodonium ion bonded to two 2,4,6-trimethylphenyl groups and a bromide counterion. This compound is known for its utility in organic synthesis, particularly in the formation of carbon-iodine bonds. It is a member of the iodonium salts family, which are widely used as reagents in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of bis(2,4,6-trimethylphenyl)iodanium bromide typically involves the reaction of iodine with 2,4,6-trimethylphenyl compounds in the presence of a bromide source. One common method is the reaction of iodine with 2,4,6-trimethylphenylboronic acid in the presence of a bromide salt, such as sodium bromide, under oxidative conditions. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions
Bis(2,4,6-trimethylphenyl)iodanium bromide undergoes various types of chemical reactions, including:
Oxidation: It can participate in oxidation reactions where the iodonium ion acts as an oxidizing agent.
Substitution: The compound is commonly used in substitution reactions where the iodonium ion is replaced by other nucleophiles.
Coupling Reactions: It is used in coupling reactions to form carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Oxidation Reactions: Common reagents include oxidizing agents like hydrogen peroxide or peracids.
Substitution Reactions: Nucleophiles such as amines, thiols, or carboxylates are used under mild conditions, often in the presence of a base.
Coupling Reactions: Catalysts like palladium or copper are used along with ligands to facilitate the coupling process.
Major Products Formed
Oxidation: The major products are often oxidized derivatives of the starting materials.
Substitution: The products are typically substituted aromatic compounds
Propiedades
Número CAS |
59431-10-6 |
|---|---|
Fórmula molecular |
C18H22BrI |
Peso molecular |
445.2 g/mol |
Nombre IUPAC |
bis(2,4,6-trimethylphenyl)iodanium;bromide |
InChI |
InChI=1S/C18H22I.BrH/c1-11-7-13(3)17(14(4)8-11)19-18-15(5)9-12(2)10-16(18)6;/h7-10H,1-6H3;1H/q+1;/p-1 |
Clave InChI |
CUIHKSIXXAAONN-UHFFFAOYSA-M |
SMILES canónico |
CC1=CC(=C(C(=C1)C)[I+]C2=C(C=C(C=C2C)C)C)C.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















